![molecular formula C6H7BFNO3 B6343203 2-Fluoro-4-methoxypyridine-3-boronic acid CAS No. 2121513-35-5](/img/structure/B6343203.png)
2-Fluoro-4-methoxypyridine-3-boronic acid
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Overview
Description
Synthesis Analysis
The synthesis of boronic acids often involves a reaction between a boron trihalide or a borate ester with a Grignard or organolithium reagent . The Suzuki-Miyaura cross-coupling reaction is a common method used to create carbon-carbon bonds using boronic acids .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-methoxypyridine-3-boronic acid” would likely involve a pyridine ring with the boronic acid, methoxy, and fluoro groups attached at the 2nd, 4th, and 3rd positions, respectively .Chemical Reactions Analysis
Boronic acids are known to participate in several types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds and is widely used in organic chemistry .Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Heterocyclization with α-Oxocarboxylic Acids
2-Fluoro-4-methoxypyridine-3-boronic acid can be used as a reactant in heterocyclization with α-oxocarboxylic acids . This process can lead to the formation of various heterocyclic compounds, which are often found in biologically active molecules.
Precursor to Biologically Active Molecules
This compound can also be used as a precursor to biologically active molecules . For example, it can be used to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Preparation of Linear Poly(phenylpyridyl) Chains
It can be used to prepare new linear poly(phenylpyridyl) chains by Suzuki coupling . These chains can be used in various applications, including the development of new materials and devices.
Synthesis of Oligopyridyl Foldamers
2-Fluoro-4-methoxypyridine-3-boronic acid can be used in the synthesis of oligopyridyl foldamers . These foldamers can mimic the twist of a-helix, which is a common secondary structure in proteins.
Synthesis of Therapeutic Enzymatic and Kinase Inhibitors
This compound can be used in the synthesis of many highly significant therapeutic enzymatic and kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.
Hydromethylation Sequence
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Synthesis of Receptor Antagonists
2-Fluoro-4-methoxypyridine-3-boronic acid can also be used in the synthesis of receptor antagonists . These antagonists can be used in the treatment of various diseases, including neurological disorders.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-4-methoxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in the synthesis of various organic compounds . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the development of new materials, pharmaceuticals, and agrochemicals .
Action Environment
The action of 2-Fluoro-4-methoxypyridine-3-boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction is known to be catalyzed by ethers . Additionally, the stability and reactivity of the compound can be affected by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
Future Directions
The use of boronic acids in organic synthesis, particularly in cross-coupling reactions, continues to be a vibrant field of research. Future directions may involve the development of new synthetic methods using boronic acids, as well as their application in the synthesis of complex organic molecules .
properties
IUPAC Name |
(2-fluoro-4-methoxypyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUKBUCYDDLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxypyridine-3-boronic acid |
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